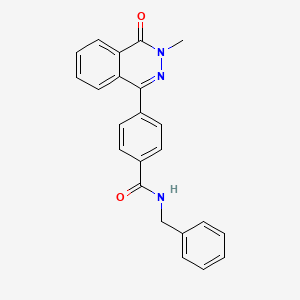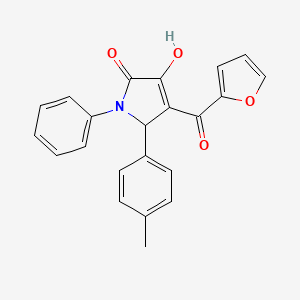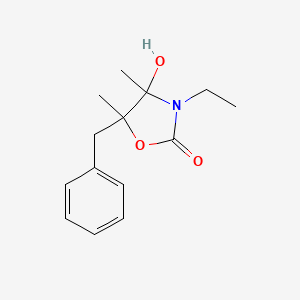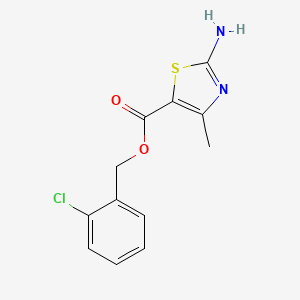
2-Ethoxy-2-oxo-1-phenylethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ETHOXY-2-OXO-1-PHENYLETHYL 6-BROMO-2-(3,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the quinoline carboxylate family Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-2-OXO-1-PHENYLETHYL 6-BROMO-2-(3,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Esterification: The ethoxy group can be introduced through esterification reactions involving ethanol and appropriate carboxylic acid derivatives.
Final Coupling: The final step involves coupling the quinoline derivative with the phenylethyl group through various coupling reactions, such as Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinoline rings, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and other nucleophilic species for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups at the bromine site.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with quinoline cores are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicinal chemistry, this compound might be explored for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets.
Industry
Industrially, the compound could be used in the development of new materials, dyes, and other chemical products.
Wirkmechanismus
The mechanism of action of 2-ETHOXY-2-OXO-1-PHENYLETHYL 6-BROMO-2-(3,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXYLATE would depend on its specific biological activity. Generally, compounds with quinoline cores can interact with DNA, enzymes, and other cellular targets, leading to various biological effects. The bromine atom and other functional groups might enhance its binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline: The parent compound of the quinoline family.
Quinolinecarboxylates: A class of compounds with similar structures and potential biological activities.
Uniqueness
What sets 2-ETHOXY-2-OXO-1-PHENYLETHYL 6-BROMO-2-(3,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXYLATE apart is its specific combination of functional groups and structural features, which might confer unique chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C28H24BrNO4 |
|---|---|
Molekulargewicht |
518.4 g/mol |
IUPAC-Name |
(2-ethoxy-2-oxo-1-phenylethyl) 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C28H24BrNO4/c1-4-33-28(32)26(19-8-6-5-7-9-19)34-27(31)23-16-25(20-11-10-17(2)18(3)14-20)30-24-13-12-21(29)15-22(23)24/h5-16,26H,4H2,1-3H3 |
InChI-Schlüssel |
HKLZJJCNYWVOFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC(=C(C=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperazine-1-carboxylate](/img/structure/B14946724.png)
![N-[(1E)-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]benzamide](/img/structure/B14946726.png)
![(2Z)-N-(4-chlorophenyl)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B14946731.png)
![2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B14946739.png)
![3,3'-Diphenyl-2,2'-bi(2-azaspiro[3.5]nonane)-1,1'-dione](/img/structure/B14946747.png)

![N-[4-(hexyloxy)phenyl]-2-{3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetamide](/img/structure/B14946765.png)


![(4-Methyl-piperazin-1-yl)-(4,5,6,7-tetrahydro-benzo[c]thiophen-1-yl)-methanone](/img/structure/B14946784.png)
![5-(3-Nitro-benzyl)-3-phenyl-2-[(Z)-phenylimino]-thiazolidin-4-one](/img/structure/B14946795.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14946811.png)

